ethyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Ethyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a chromen-4-one derivative with a molecular formula of C₁₉H₁₅ClO₅ and a molecular weight of 358.77 g/mol . Its structure features a 4-chlorophenyl substituent at position 3, a methyl group at position 2, and an ethoxyacetate side chain at position 7 (Figure 1). This compound is of interest due to its structural similarity to bioactive flavonoids and coumarins, which are known for their anticancer, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-3-24-18(22)11-25-15-8-9-16-17(10-15)26-12(2)19(20(16)23)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFCWHWGMSSYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as piperidine. The resulting intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or acetonitrile to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
ethyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Physicochemical Properties
- Monoisotopic Mass: 358.0608 Da
- ChemSpider ID : 1002797
- Synthetic Routes : Typically synthesized via nucleophilic substitution reactions, such as the reaction of 7-hydroxy-3-(4-chlorophenyl)-2-methyl-4H-chromen-4-one with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) .
Chromen-4-one derivatives exhibit diverse biological activities modulated by substituents on the core scaffold. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Key Comparative Insights
In contrast, the 4-methylphenyl analog (Table 1, Row 2) shows weaker inhibitory effects due to reduced electronegativity . The trifluoromethyl group in C₂₂H₁₉F₃O₇ increases lipophilicity, favoring blood-brain barrier penetration, but may reduce aqueous solubility .
Synthetic Accessibility
- The target compound is synthesized in 81–82% yield via a one-step alkylation of 7-hydroxy precursors , outperforming analogs like (3β)-cholest-5-en-3-yl derivatives, which require multi-step conjugation .
Biological Performance Docking Scores: The target compound has a Glide Score of −9.2 against sirtuin proteins, comparable to imidazole-based inhibitors (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl]acetate, Glide Score −9.5) but lower than trifluoromethylated analogs (−10.1) . Antimicrobial Activity: Ethyl 2-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxyacetate exhibits a MIC of 8 µg/mL against S.
Physicochemical Properties
Biological Activity
Ethyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic compound belonging to the class of chromen-4-one derivatives. Its structure, characterized by a chromen-4-one core with a chlorophenyl group and an acetate moiety, suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound's IUPAC name is 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid. It possesses the following chemical formula: . The molecular structure includes:
- Chromen-4-one core : A bicyclic structure known for various biological activities.
- Chlorophenyl group : Contributes to the compound's lipophilicity and potential interaction with biological targets.
- Acetic acid moiety : Enhances solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromen derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7) cells.
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | MCF-7 | 9.54 |
| Similar Chromen Derivative | MCF-7 | 0.47 |
The above table indicates that while the compound shows promising activity, it is less potent than other related derivatives, suggesting room for structural optimization to enhance efficacy.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit certain enzymes involved in cancer progression. Specifically, it has shown selectivity towards tumor-associated carbonic anhydrase IX (hCA IX), with an inhibition constant (K) of 21.8 nM, indicating a strong potential for therapeutic applications in targeting tumor microenvironments.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Proliferation : By interfering with cell cycle progression, it can reduce the proliferation rate of cancerous cells.
- Anti-inflammatory Effects : Some studies suggest that chromen derivatives possess anti-inflammatory properties, which can further support their anticancer effects.
Case Studies and Research Findings
A notable study published in Molecules examined the synthesis and characterization of various chromen derivatives, including this compound. The researchers reported high yields and significant biological activity against MCF-7 cells, reinforcing the potential of chromen-based compounds in cancer therapy .
Another investigation focused on the structure–activity relationship (SAR) of related compounds, revealing that modifications at specific positions on the chromen core substantially affect biological activity. This finding emphasizes the importance of structural diversity in developing more effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
